methyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 6-chloroindole-2-carboxylate under basic conditions to introduce the 6-amino group. This is followed by a substitution reaction using methanol and a base catalyst to introduce the 5-methoxy group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction is commonly used to introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-1H-indole-2-carboxylate
- Methyl 4,6-dimethoxy-2-indolecarboxylate
- Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
- 3-(2-chloro-acetylamino)-6-methoxy-1H-indole-2-carboxylic acid methyl ester
Uniqueness
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both amino and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEAMEKYUIPKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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